

Discovery and history of indazole-3-carbonitrile compounds

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Compound of Interest

Compound Name: *1-Methyl-1h-indazole-3-carbonitrile*

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An In-Depth Technical Guide to the Discovery and History of Indazole-3-Carbonitrile Compounds

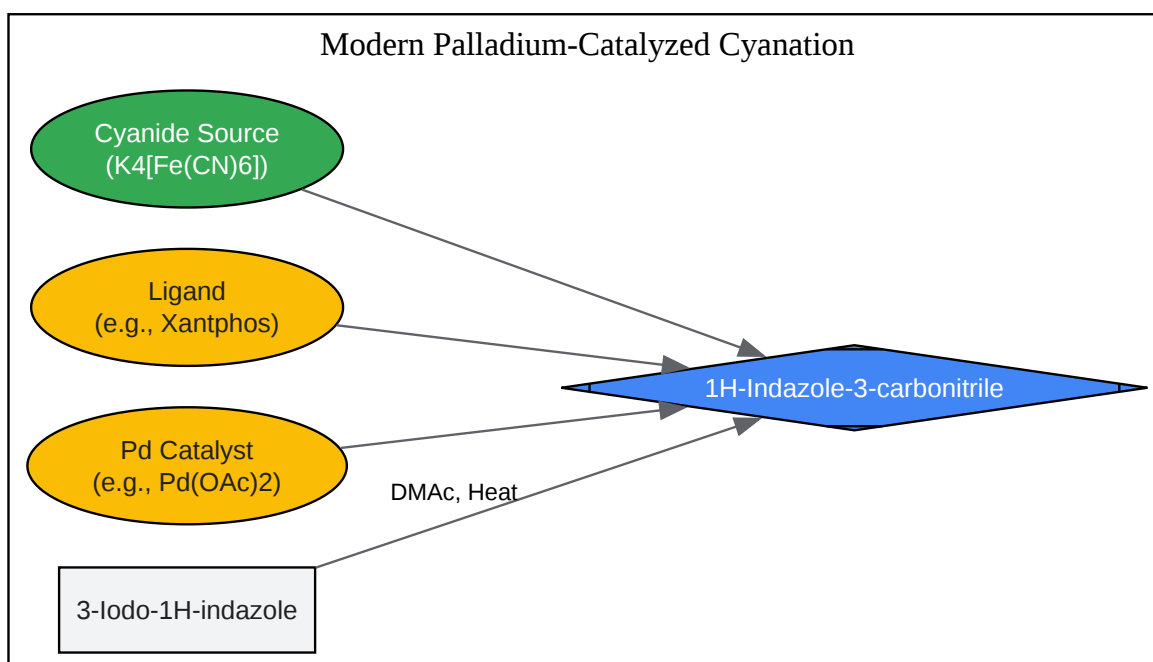
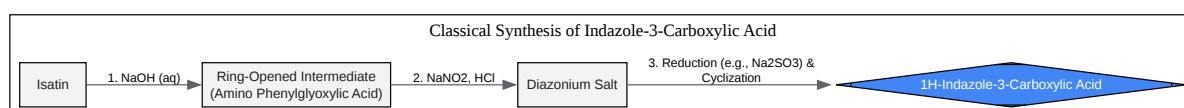
Abstract

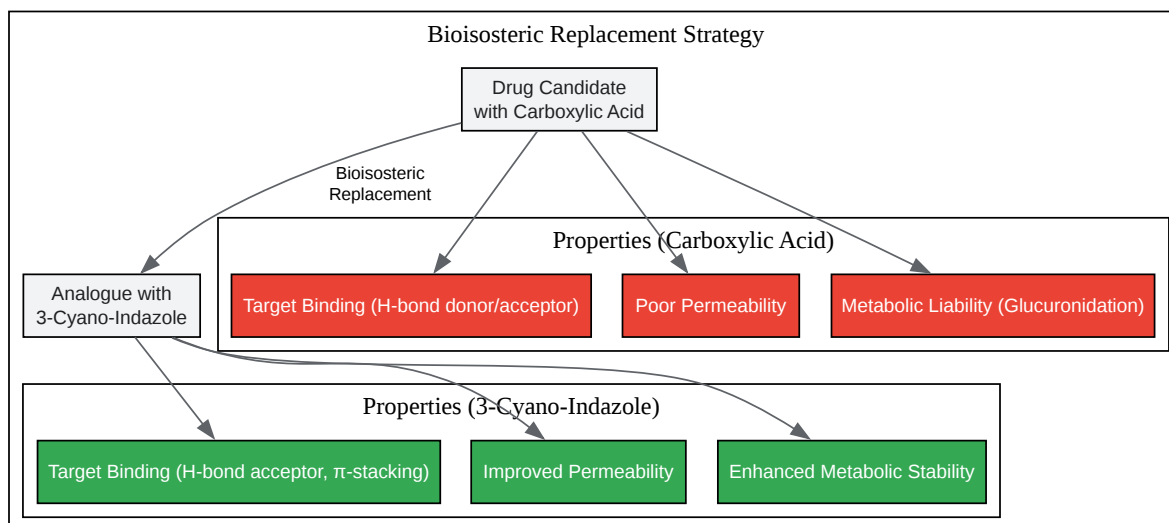
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Among its many derivatives, compounds bearing a carbonitrile at the 3-position have emerged as particularly significant, both as key synthetic intermediates and as bioisosteric replacements for carboxylic acids in drug design. This guide provides a comprehensive overview of the historical development and synthetic evolution of indazole-3-carbonitrile compounds, tracing their origins from early indazole syntheses to modern catalytic methods. We will explore the strategic importance of the 3-cyano-indazole moiety in drug discovery, detailing its role in modulating physicochemical properties and its incorporation into therapeutically relevant molecules. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, rationale, and application of this important class of heterocyclic compounds.

The Indazole Scaffold: A Foundation of Medicinal Chemistry

The story of indazole-3-carbonitrile begins with the indazole ring system itself, a bicyclic aromatic heterocycle first described by Emil Fischer in the 1880s.[2][3] Structurally, it consists

of a benzene ring fused to a pyrazole ring. Indazole can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][4] Its structural similarity to endogenous molecules like indole has led to its classification as a "bioisostere," allowing it to mimic indole in biological systems while offering distinct chemical properties.[2] This unique characteristic has made the indazole core a cornerstone in the development of numerous pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and serotonin receptor antagonists.[2][5]





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